molecular formula C23H25N5O B2925892 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide CAS No. 1903685-69-7

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide

Cat. No.: B2925892
CAS No.: 1903685-69-7
M. Wt: 387.487
InChI Key: RVUNMKRXSKLXRJ-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a tetrahydroquinazoline moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline-2-carboxamide core, followed by the introduction of the piperidine ring and the tetrahydroquinazoline moiety. Common reagents used in these steps include quinoline derivatives, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological disorders.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include quinoline-2-carboxylic acid and piperidine-4-carboxamide.

Uniqueness

What sets N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide apart is its unique combination of structural features. The presence of both a quinoline core and a tetrahydroquinazoline moiety provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUNMKRXSKLXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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